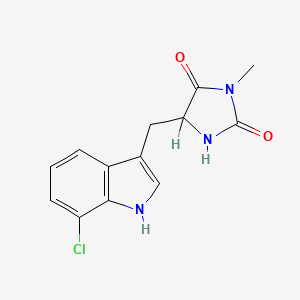
Necrostatin 2 racemate
Vue d'ensemble
Description
Ce composé est particulièrement remarquable pour sa capacité à inhiber la nécroptose, une forme de mort cellulaire programmée qui est morphologiquement similaire à la nécrose . Contrairement aux autres nécrostatines, le racémique de Nécrostatine 2 est dépourvu de l’effet de ciblage de l’IDO, ce qui le rend hautement sélectif pour la RIPK1 .
Mécanisme D'action
Le racémique de Nécrostatine 2 exerce ses effets en inhibant spécifiquement la RIPK1. L’inhibition de la RIPK1 empêche l’autophosphorylation de la kinase, bloquant ainsi la voie de signalisation de la nécroptose. Cette inhibition est hautement sélective, le racémique de Nécrostatine 2 étant plus de 1 000 fois plus sélectif pour la RIPK1 que pour les autres kinases . Les cibles moléculaires impliquées comprennent la RIPK1, la RIPK3 et la protéine de type domaine de kinase de lignée mixte (MLKL), qui sont des composants clés de la voie de la nécroptose .
Analyse Biochimique
Biochemical Properties
Necrostatin 2 racemate interacts with RIPK1, a crucial enzyme in the necroptosis pathway . It inhibits RIPK1 autophosphorylation in a dose-dependent manner . This interaction prevents the downstream signaling events that lead to necroptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against TNF-induced systemic inflammatory response syndrome (SIRS) in animal models . In vitro studies have shown that this compound potently inhibits RIPK1 autophosphorylation, thereby preventing necroptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of RIPK1 . RIPK1 is a key protein in the necroptosis pathway, and its inhibition by this compound prevents the downstream signaling events that lead to necroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to protect against TNF-induced SIRS in animal models when administered intravenously once at a dosage of 6 mg/kg .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving a SIRS model in female C57BL/6J WT mice, this compound showed a protective effect at a dosage of 6 mg/kg .
Metabolic Pathways
Given its role as a RIPK1 inhibitor, it likely interacts with the enzymes and cofactors involved in the necroptosis pathway .
Transport and Distribution
Given its role as a RIPK1 inhibitor, it is likely to be distributed wherever RIPK1 is present within cells .
Subcellular Localization
Given its role as a RIPK1 inhibitor, it is likely to be localized wherever RIPK1 is present within cells .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
Le racémique de Nécrostatine 2 est synthétisé par une série de réactions chimiques impliquant la formation d’un dérivé indolique. La voie de synthèse implique généralement les étapes suivantes :
Formation du Noyau Indole : Le noyau indole est synthétisé par une réaction de synthèse d’indole de Fischer.
Chloration : Le dérivé indolique est ensuite chloré pour introduire l’atome de chlore à la position souhaitée.
Formation du Cycle Imidazolidine-2,4-dione : L’étape finale implique la formation du cycle imidazolidine-2,4-dione par une réaction de cyclisation.
Méthodes de Production Industrielle
La production industrielle du racémique de Nécrostatine 2 suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les solvants couramment utilisés comprennent le diméthylsulfoxyde (DMSO) et l’éthanol, tandis que les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées .
Analyse Des Réactions Chimiques
Types de Réactions
Le racémique de Nécrostatine 2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Réactifs et Conditions Courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium et le tert-butylate de potassium.
Produits Principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du racémique de Nécrostatine 2, qui peuvent être utilisés pour la recherche et le développement futurs .
Applications de la Recherche Scientifique
Le racémique de Nécrostatine 2 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’inhibition de la RIPK1 et ses effets sur la nécroptose.
Biologie : Employé en biologie cellulaire pour étudier les mécanismes de mort cellulaire programmée et pour étudier le rôle de la RIPK1 dans divers processus cellulaires.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à la nécroptose, telles que les maladies neurodégénératives, les affections inflammatoires et certains cancers.
Applications De Recherche Scientifique
Necrostatin 2 racemate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on necroptosis.
Biology: Employed in cell biology to investigate the mechanisms of programmed cell death and to study the role of RIPK1 in various cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases, inflammatory conditions, and certain cancers.
Comparaison Avec Des Composés Similaires
Composés Similaires
Nécrostatine-1 : Le composé parent du racémique de Nécrostatine 2, inhibe également la RIPK1 mais avec moins de spécificité.
Nécrostatine-3 : Une autre nécrostatine qui cible la RIPK1, mais par un mécanisme différent.
Nécrostatine-5 : Similaire à la Nécrostatine-3, elle cible la RIPK1 mais présente des différences structurales distinctes.
Unicité
Le racémique de Nécrostatine 2 est unique en raison de sa forte spécificité pour la RIPK1 et de son absence d’effets de ciblage de l’IDO. Ce qui en fait un outil précieux pour étudier la nécroptose et pour développer des agents thérapeutiques ciblant cette voie .
Propriétés
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


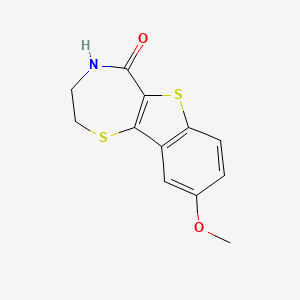
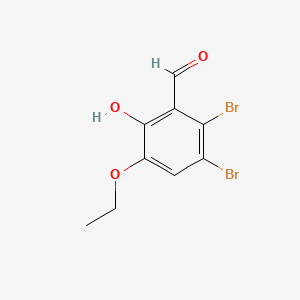
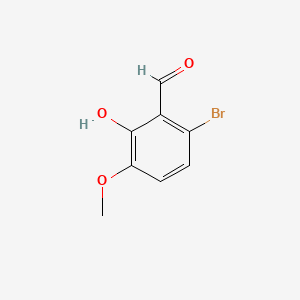
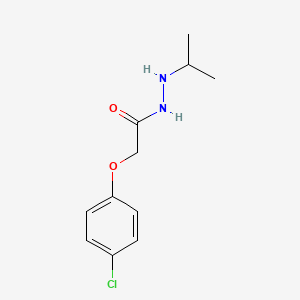
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
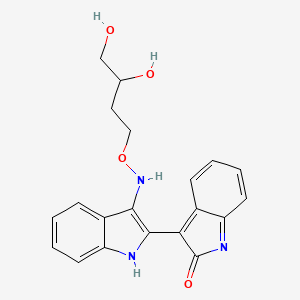
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)
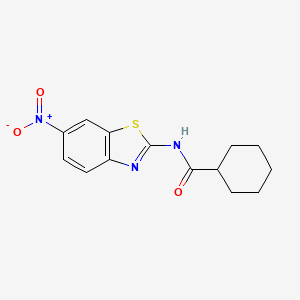
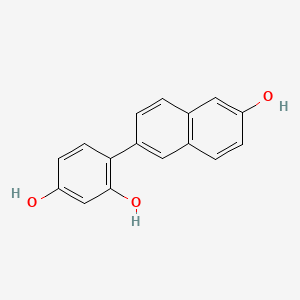
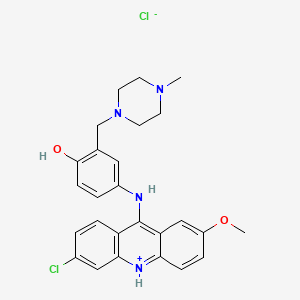

![2-Thiophenecarboxamide, 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1663271.png)
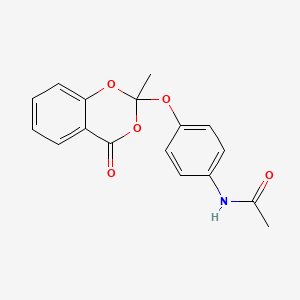
![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1663275.png)
